molecular formula C14H21N3O2 B12229422 N-methyl-N-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl}acetamide

N-methyl-N-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl}acetamide

Cat. No.: B12229422
M. Wt: 263.34 g/mol
InChI Key: YGHRTNYUUROBTM-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a pyrrolidine ring and a dihydropyridinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and dihydropyridinone structures suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a dihalide can yield the pyrrolidine ring.

    Introduction of the Dihydropyridinone Moiety: The dihydropyridinone structure can be introduced via condensation reactions involving aldehydes and ketones.

    Coupling of the Two Moieties: The final step involves coupling the pyrrolidine and dihydropyridinone moieties through a series of reactions, such as reductive amination or acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dihydropyridinone moiety, potentially converting it to a fully saturated pyridine ring.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully saturated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving neurotransmitter systems.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its pyrrolidine and dihydropyridinone moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl}acetamide: This compound shares structural similarities with other pyrrolidine and dihydropyridinone derivatives.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones exhibit similar structural features and biological activities.

    Dihydropyridinone Derivatives: Compounds containing the dihydropyridinone moiety, such as certain calcium channel blockers, also share similarities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities not observed in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C14H21N3O2/c1-11(18)16(3)13-5-7-17(10-13)9-12-4-6-15(2)14(19)8-12/h4,6,8,13H,5,7,9-10H2,1-3H3

InChI Key

YGHRTNYUUROBTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)CC2=CC(=O)N(C=C2)C

Origin of Product

United States

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